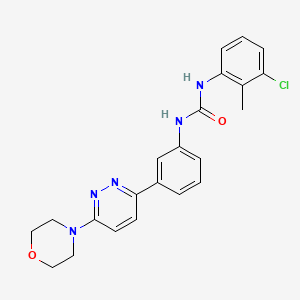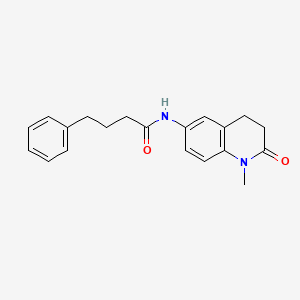![molecular formula C24H34N6O3S B11199393 1'-(4-Amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11199393.png)
1'-(4-Amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a bipiperidine moiety, and a benzenesulfonyl group, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl group and the bipiperidine moiety. Key steps include:
Formation of the Pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzenesulfonyl Group: This step typically requires sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Bipiperidine Moiety: This is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of protein kinase B (PKB or Akt), a key player in cell signaling pathways that regulate growth and survival. By binding to the active site of the enzyme, the compound prevents its phosphorylation and subsequent activation, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrimidine core and have been studied for their inhibitory effects on protein kinases.
4-Amino-5-methyl-2-hydroxypyridine: This compound has a similar amino and pyridine structure but differs in its functional groups and applications.
Uniqueness
1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable candidate for therapeutic research, particularly in oncology.
Properties
Molecular Formula |
C24H34N6O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H34N6O3S/c1-17(2)18-6-8-19(9-7-18)34(32,33)20-16-27-23(28-21(20)25)29-14-10-24(11-15-29,22(26)31)30-12-4-3-5-13-30/h6-9,16-17H,3-5,10-15H2,1-2H3,(H2,26,31)(H2,25,27,28) |
InChI Key |
RVJVPSGXEPKULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide](/img/structure/B11199314.png)
![6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B11199323.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11199338.png)
![1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B11199346.png)
![Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B11199352.png)

![N-(3-Chloro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11199360.png)
![N-(4-bromo-2-fluorophenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11199373.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11199377.png)

![1-(6-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11199387.png)
![3-[(2-Chlorophenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11199397.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11199404.png)
